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Compound of Interest

Compound Name: 1,3-Diiodopropane

Cat. No.: B1583150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 1,3-diiodopropane. The information is

presented in a structured format to facilitate its use in research and development, with a focus

on data interpretation and experimental methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For 1,3-diiodopropane, both ¹H and ¹³C NMR provide key insights into its

molecular framework.

¹H NMR Data
The ¹H NMR spectrum of 1,3-diiodopropane is characterized by two distinct signals

corresponding to the two different proton environments in the molecule. The spectrum, typically

recorded in deuterated chloroform (CDCl₃), shows a triplet and a quintet.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

3.28 Triplet (t) 6.4 4H I-CH₂-CH₂-CH₂-I

2.27 Quintet (p) 6.4 2H I-CH₂-CH₂-CH₂-I

Data sourced from spectral databases and may vary slightly based on experimental conditions.

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of 1,3-diiodopropane in CDCl₃ displays two signals,

corresponding to the two unique carbon environments.

Chemical Shift (δ) ppm Carbon Assignment

35.8 I-CH₂-CH₂-CH₂-I

7.1 CH₂-I

Data sourced from spectral databases and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 1,3-diiodopropane exhibits

characteristic peaks corresponding to the vibrations of its chemical bonds.
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

2960 Medium C-H stretch (asymmetric)

2920 Medium C-H stretch (symmetric)

1420 Strong CH₂ scissoring

1200 Strong CH₂ wagging

1160 Strong C-C stretch

~520 Strong C-I stretch

Peak positions are approximate and can be influenced by the sample phase and measurement

technique.

Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like

1,3-diiodopropane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-diiodopropane in about 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-

16 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to

single peaks for each carbon environment. A longer relaxation delay (5-10 seconds) may be

necessary due to the longer relaxation times of carbon nuclei. A larger number of scans

(e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat 1,3-
diiodopropane is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This

will be subtracted from the sample spectrum to remove any atmospheric or instrumental

interferences.

Data Acquisition: The sample is placed on the crystal, and the anvil is lowered to ensure

good contact. The spectrum is then acquired, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum. The data is typically presented as transmittance

or absorbance versus wavenumber (cm⁻¹).

Visualizations
Molecular Structure and NMR Signal Correlation
The following diagram illustrates the structure of 1,3-diiodopropane and the correlation

between its non-equivalent protons and carbons with their respective NMR signals.

Caption: Correlation of atoms in 1,3-diiodopropane to their NMR signals.

To cite this document: BenchChem. [Spectroscopic Data for 1,3-Diiodopropane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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